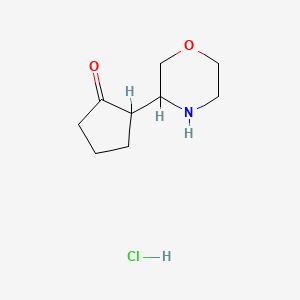

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride

Description

Molecular Architecture and Stereochemical Features

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride (CAS 1443982-02-2) is a cyclic ketone derivative characterized by a cyclopentanone core substituted with a morpholine group at the 2-position. The hydrochloride counterion enhances solubility and stability. Key structural features include:

The cyclopentanone ring adopts a puckered conformation due to ring strain, while the morpholine substituent (a six-membered saturated heterocycle) introduces steric and electronic effects. The hydrochloride salt dissociates in aqueous media, forming a protonated morpholine nitrogen and a chloride ion.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in the literature. However, structural analogs (e.g., 2-(morpholin-3-yl)cyclohexan-1-one hydrochloride) suggest comparable packing motifs dominated by hydrogen bonding between the ketone oxygen, morpholine nitrogen, and chloride counterion. Computational modeling predicts a chair-like conformation for the cyclopentanone ring, with the morpholine group adopting an equatorial orientation to minimize steric hindrance.

Spectroscopic Identification (NMR, IR, MS)

While specific spectroscopic data for this compound are unavailable in the provided sources, the following techniques are standard for characterization:

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | δ 1.5–2.0 (cyclopentanone CH₂), δ 3.0–3.5 (morpholine CH₂), δ 2.8–3.0 (NH⁺) | Proton environments in the cyclopentanone and morpholine groups |

| ¹³C NMR | δ 210–215 (ketone carbonyl), δ 60–70 (morpholine C–O) | Identification of carbonyl and heterocyclic carbons |

| IR | νₒ=₀ 1680–1720 cm⁻¹ (C=O stretch) | Confirmation of ketone functionality |

| MS | [M⁺] at m/z 171 (base peak), [M+H]⁺ at m/z 172 | Molecular ion and fragmentation patterns |

These methods enable verification of the compound’s identity and purity.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies of similar morpholine derivatives reveal:

- Electronic Distribution : The ketone carbonyl group exhibits partial double-bond character (C=O bond order ≈ 1.8), with electron density delocalized into the cyclopentanone ring.

- Molecular Orbitals : The highest occupied molecular orbital (HOMO) is localized on the morpholine nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl carbon, influencing reactivity.

- Solvent Effects : Polar solvents stabilize the hydrochloride form through ion-dipole interactions, as evidenced by solvation free energy calculations.

Properties

IUPAC Name |

2-morpholin-3-ylcyclopentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9-3-1-2-7(9)8-6-12-5-4-10-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNJRRTWOCABHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2COCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Formation and Cyclopentanone Activation (Research Article Approach)

A widely reported method starts with the activation of cyclopentanone by morpholine to form an enamine intermediate. This method was detailed in a recent publication focusing on cyclic bridged compounds:

- Cyclopentanone (1a) reacts with morpholine to form enamine intermediate (1b).

- The enamine is then subjected to further reactions with aromatic aldehydes or other electrophiles under reflux or controlled temperature (around 78 °C) in ethanol.

- Acidification of the reaction mixture yields the key intermediate, which can be further transformed into the target compound or related derivatives.

This method is advantageous due to its mild conditions and good yields of intermediates suitable for further functionalization.

Direct Reaction of Morpholine Derivatives with Cyclopentanone (General Synthetic Route)

Another common approach involves the direct reaction of morpholine or its derivatives with cyclopentanone under specific conditions:

- Morpholine derivatives are reacted with cyclopentanone in the presence of acid or base catalysts.

- The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by ring closure or substitution to form the morpholine ring fused to the cyclopentanone.

- The hydrochloride salt is then isolated by treatment with hydrochloric acid.

This method is straightforward and has been used extensively in chemical synthesis laboratories.

Multi-Step Synthetic Routes Involving Reduction, Alkylation, and Hydrolysis (Patent-Based Methods)

Patent literature describes more complex synthetic sequences involving:

- Reduction of intermediates using reducing agents (e.g., sodium borohydride or catalytic hydrogenation).

- Alkylation steps using alkyl halides under basic conditions to introduce substituents on the morpholine or cyclopentanone ring.

- Hydrolysis steps catalyzed by lipases or acids to finalize the formation of the target compound.

These methods provide access to enantiomerically enriched or functionally substituted derivatives of this compound, useful for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The enamine intermediate formation is crucial for subsequent condensation reactions that lead to functionalized derivatives of this compound. The reaction temperature and solvent choice (ethanol preferred) significantly affect yield and purity.

Direct reactions with morpholine derivatives often require acid or base catalysis to facilitate ring closure and substitution. The hydrochloride salt is typically formed by acidification post-reaction, which also aids in purification.

The patented multi-step methods emphasize the use of selective reduction and alkylation to introduce specific substituents, improving biological activity and specificity. These methods avoid solvents like DMF or DMA in alkylation steps to prevent side reactions.

Reaction monitoring by NMR, IR, and chromatographic techniques is essential to ensure the formation of the desired intermediates and final product.

Chemical Reactions Analysis

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

2-Heptylidene cyclopentan-1-one

- Key Features: A cyclopentanone derivative with a lipophilic heptylidene chain.

- Applications : Regulated by IFRA for use in fragrances, with safety assessments focusing on dermal exposure limits .

- Comparison: Unlike the morpholine-containing target compound, this molecule lacks nitrogen-based polarity, resulting in lower aqueous solubility.

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one Hydrochloride

- Key Features: Substitution of cyclopentanone with a thiophene ring, introducing aromaticity and sulfur-based electronic effects.

- Applications : Thiophene derivatives are common in drug discovery due to their bioisosteric properties. The higher molecular weight (247.74 vs. 205.68) may influence pharmacokinetics .

- Comparison: The thiophene moiety could enhance binding to hydrophobic protein pockets, whereas the cyclopentanone in the target compound offers rigidity and metabolic stability.

(S)-2-hydroxy-6-...benzaldehyde (Patent Compound)

- Key Features: A complex benzaldehyde derivative with morpholin-3-yl and nicotinoyl groups.

- Applications : Patent claims highlight its role as a hemoglobin modulator, with solid-state characterization for drug formulation .

- Comparison: The benzaldehyde core and additional hydroxyethyl-nicotinoyl group broaden hydrogen-bonding capacity, contrasting with the simpler cyclopentanone structure of the target compound.

Research and Development Context

- Pharmaceutical Potential: The patent compound () demonstrates morpholine's utility in drug design, suggesting analogous applications for the target molecule.

Biological Activity

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. Its structure, which includes a morpholine ring, suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1443982-02-2

- Molecular Formula : C_9H_15ClN_2O

The mechanism of action for this compound is not fully elucidated in the literature; however, its structural features suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Morpholine derivatives often exhibit activity related to neurotransmitter modulation or enzyme inhibition.

Anticancer Properties

Recent studies have explored the anticancer potential of morpholine derivatives. For instance, compounds similar to 2-(Morpholin-3-yl)cyclopentan-1-one have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| Sorafenib | MCF-7 (Breast Cancer) | 7.55 ± 0.40 |

| Other Morpholine Derivatives | Various | Range from 8.38 to 125.26 |

In one study, morpholine-containing compounds exhibited significant cytotoxicity against the MCF-7 cell line, indicating potential for further development as anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that morpholine derivatives may also possess neuroprotective properties. For example, compounds with similar structural motifs have been reported to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of various morpholine derivatives for their biological activity against different cancer cell lines. The results indicated that modifications to the morpholine structure could enhance anticancer activity:

- Study on MCF-7 Cells : A series of morpholine derivatives were tested against MCF-7 cells, revealing IC50 values ranging from 8.38 µM to over 100 µM, depending on the specific substituents on the morpholine ring.

- Mechanistic Insights : Molecular docking studies suggested that these compounds might bind effectively to key enzymatic targets involved in cancer progression .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between a cyclopentanone derivative and a morpholine precursor. For example:

Cyclopentanone functionalization : Introduce a leaving group (e.g., bromide) at the 2-position of cyclopentan-1-one via halogenation.

Morpholine coupling : React the halogenated cyclopentanone with 3-aminomorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholin-3-yl substituent.

Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water mixtures, monitoring purity via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires careful control of stoichiometry and reaction temperature (60–80°C) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., morpholine ring protons at δ 3.5–4.0 ppm; cyclopentanone carbonyl at ~210 ppm in ¹³C).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₀H₁₇ClNO₂: 238.09).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/water) and solve structures using SHELXL (SHELX suite) or WinGX . Validate with PLATON to check for twinning or disorder .

Advanced: How to analyze conformational flexibility of the morpholine and cyclopentanone rings?

Methodological Answer:

-

Cremer-Pople puckering parameters : Apply to both rings using crystallographic coordinates. For the morpholine ring, calculate puckering amplitude (Q) and phase angle (θ) via:

where are deviations from the mean plane. Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess solvent effects .

-

Dynamic NMR : Probe ring-flipping barriers in D₂O at variable temperatures (e.g., coalescence temperatures for morpholine protons).

Advanced: How to resolve discrepancies in crystallographic data refinement?

Methodological Answer:

- SHELXL refinement : Use TWIN/BASF commands to model twinning if Rint > 0.05. Validate with R1/wR2 convergence (<5% difference).

- Disorder handling : For morpholine ring atoms, split occupancy using PART commands. Check hydrogen bonding via Olex2’s interaction maps.

- Validation tools : Run ADDSYM in PLATON to detect missed symmetry and check CIF files with checkCIF for syntax errors .

Advanced: What methodologies assess the compound’s safety profile for laboratory handling?

Methodological Answer:

- In vitro assays : Follow RIFM’s tiered approach:

- Skin sensitization : Use OECD 442D (h-CLAT) or QRA2 (Quantitative Risk Assessment v2) .

- Aquatic toxicity : Apply ECOSAR models to predict LC50 for Daphnia magna .

- Exposure control : Use PPE (gloves, goggles) per SDS guidelines . For spills, neutralize with sodium bicarbonate and absorb with vermiculite.

Advanced: How to optimize reaction conditions for enantioselective synthesis?

Methodological Answer:

- Chiral catalysts : Screen Ru(II)-BINAP complexes for asymmetric hydrogenation of precursor ketones. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).

- Solvent selection : Use THF or dichloromethane for improved stereocontrol (polar aprotic solvents enhance catalyst activity).

- Kinetic resolution : Employ lipase-mediated acetylation (e.g., CAL-B) to separate enantiomers. Validate ee >95% via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.